1,2-O-Dioctadecyl-sn-glycerol-d5 is a deuterated form of the compound 1,2-O-Dioctadecyl-sn-glycerol, which is a glycerol derivative with two octadecyl chains attached to the glycerol backbone. This compound is primarily used in scientific research and is classified as a stable isotope-labeled compound. Its molecular formula is with a molecular weight of approximately 602.082 g/mol .
The synthesis of 1,2-O-Dioctadecyl-sn-glycerol-d5 typically involves the following steps:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) are often proprietary or vary based on laboratory protocols but generally involve standard organic synthesis techniques .
The molecular structure of 1,2-O-Dioctadecyl-sn-glycerol-d5 features a glycerol backbone with two octadecyl groups attached at the first and second carbon atoms. The presence of deuterium atoms at specific positions makes it distinct from its non-deuterated counterpart.
[2H]C([2H])(O)[C@]([2H])(OCCCCCCCCCCCCCCCCCC)C([2H])([2H])OCCCCCCCCCCCCCCCCCC
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1/i37D2,38D2,39D
.The accurate mass of 1,2-O-Dioctadecyl-sn-glycerol-d5 is reported as 601.642 g/mol .
As a lipid molecule, 1,2-O-Dioctadecyl-sn-glycerol-d5 participates in various chemical reactions typical of glycerides:
These reactions are crucial for understanding its behavior in biological systems and synthetic applications .
The mechanism of action for 1,2-O-Dioctadecyl-sn-glycerol-d5 primarily relates to its role in cellular membranes and signaling pathways:
Data on its specific interactions at the molecular level are still under investigation but suggest significant roles in membrane biology and cell signaling .
Relevant data suggests that careful handling is required due to its potential reactivity with moisture and air .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3